molecular formula C16H13Cl2N5O3 B4799969 4-CHLORO-N-{5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}-3-NITROBENZAMIDE

4-CHLORO-N-{5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}-3-NITROBENZAMIDE

Cat. No.: B4799969
M. Wt: 394.2 g/mol
InChI Key: XPNLIDYNXNMJLX-UHFFFAOYSA-N
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Description

4-CHLORO-N-{5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}-3-NITROBENZAMIDE is a complex organic compound belonging to the class of pyrazolopyridines. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic heterocycle formed by the fusion of a pyrazole and a pyridine ring .

Preparation Methods

The synthesis of 4-CHLORO-N-{5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}-3-NITROBENZAMIDE typically involves multiple steps, starting from readily available precursors. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and electrophiles like halogens or sulfonyl chlorides . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-CHLORO-N-{5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}-3-NITROBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties

Comparison with Similar Compounds

Similar compounds include other pyrazolopyridines, such as:

  • 1H-Pyrazolo[3,4-b]pyridine
  • 2H-Pyrazolo[3,4-b]pyridine
  • Pyrazolo[4,3-b]pyridine

These compounds share a similar core structure but differ in their substitution patterns and biological activities .

Properties

IUPAC Name

4-chloro-N-(5-chloro-1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5O3/c1-7-12-14(21-22(3)15(12)19-8(2)13(7)18)20-16(24)9-4-5-10(17)11(6-9)23(25)26/h4-6H,1-3H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNLIDYNXNMJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN(C2=NC(=C1Cl)C)C)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-N-{5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}-3-NITROBENZAMIDE
Reactant of Route 2
Reactant of Route 2
4-CHLORO-N-{5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}-3-NITROBENZAMIDE
Reactant of Route 3
Reactant of Route 3
4-CHLORO-N-{5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}-3-NITROBENZAMIDE
Reactant of Route 4
Reactant of Route 4
4-CHLORO-N-{5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}-3-NITROBENZAMIDE
Reactant of Route 5
Reactant of Route 5
4-CHLORO-N-{5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}-3-NITROBENZAMIDE
Reactant of Route 6
Reactant of Route 6
4-CHLORO-N-{5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}-3-NITROBENZAMIDE

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